4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

EGFR TKI Non-small-cell lung cancer Cellular anti-proliferation

4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (CAS 451494-91-0; molecular formula C₁₅H₁₁ClFN₃O₂; molecular weight 319.72 g/mol) is a synthetic 4-anilinoquinazoline small molecule that serves as a critical intermediate, impurity reference standard, and regioisomeric comparator in the gefitinib (ZD1839) development landscape. The compound belongs to the well-characterized class of ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors and has been explicitly named MPGF in patent literature as an anti-tumor EGFR-TKI with demonstrated activity against EGFR exon-19 deletion mutant non-small-cell lung cancer (NSCLC) cell lines.

Molecular Formula C15H11ClFN3O2
Molecular Weight 319.72 g/mol
Cat. No. B12507912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol
Molecular FormulaC15H11ClFN3O2
Molecular Weight319.72 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O
InChIInChI=1S/C15H11ClFN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20)
InChIKeyHIJHWRQHYCERSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (CAS 451494-91-0): Structural Identity, Kinase-Inhibitor Lineage, and Procurement Rationale


4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (CAS 451494-91-0; molecular formula C₁₅H₁₁ClFN₃O₂; molecular weight 319.72 g/mol) is a synthetic 4-anilinoquinazoline small molecule that serves as a critical intermediate, impurity reference standard, and regioisomeric comparator in the gefitinib (ZD1839) development landscape . The compound belongs to the well-characterized class of ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors and has been explicitly named MPGF in patent literature as an anti-tumor EGFR-TKI with demonstrated activity against EGFR exon-19 deletion mutant non-small-cell lung cancer (NSCLC) cell lines [1]. Its primary scientific value lies in its position as the 6-methoxy/7-hydroxy regioisomer of O-desmorpholinopropyl gefitinib (CAS 184475-71-6), creating a discrete structural identity that directly impacts biological activity, synthetic utility, and analytical reference applications in pharmaceutical quality control [2].

Why 4-Anilinoquinazoline Analogs Are Not Interchangeable: The Regioisomer and Functional-Group Problem for 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol


Substituting 4-((3-chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol with its closest structural relative—the 7-methoxy/6-hydroxy regioisomer O-desmorpholinopropyl gefitinib (CAS 184475-71-6)—introduces a documented >7-fold shift in anti-proliferative potency against EGFR-mutant PC-9 NSCLC cells, as revealed by the direct comparison between MPGF and MPGH in patent CN105541736A [1]. Beyond potency differences, the regioisomeric methoxy/hydroxy arrangement dictates the compound’s utility as a process-specific gefitinib impurity marker (Gefitinib Impurity C), where substitution with the incorrect regioisomer would produce a false-negative or misidentified peak in HPLC impurity profiling . The compound also carries a distinct CAS registry number (451494-91-0 vs. 184475-71-6), reflecting its separate chemical identity required for unambiguous procurement, analytical reference standard qualification, and regulatory submission documentation .

Quantitative Differentiation Evidence for 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (CAS 451494-91-0): Head-to-Head Cellular Potency, Regioisomeric Selectivity, and Synthetic Intermediate Value


MPGF vs. MPGH: 7.3-Fold Difference in Anti-Proliferative IC₅₀ Against EGFR Exon-19 Deletion Mutant PC-9 NSCLC Cells

In the same patent family (CN105541736A), two regioisomeric 4-anilinoquinazoline EGFR TKIs—MPGF (Formula I, 6-methoxy/7-hydroxy) and MPGH (Formula II)—were directly compared for anti-proliferative activity against the EGFR exon-19 deletion mutant PC-9 NSCLC cell line using MTT assay. MPGF exhibited an IC₅₀ of 2.5938 ± 3.1568 μM, whereas MPGH achieved an IC₅₀ of 0.3536 ± 0.1891 μM, a 7.3-fold potency difference that establishes the regioisomeric methoxy/hydroxy arrangement as a functionally significant structural determinant [1]. While MPGH is approximately 7-fold more potent in this cellular assay, MPGF's distinct activity profile makes it a valuable selectivity comparator for probing structure-activity relationships within the 4-anilinoquinazoline series.

EGFR TKI Non-small-cell lung cancer Cellular anti-proliferation

Regioisomeric Identity as a Gefitinib Impurity Reference Standard: Analytical Differentiation from CAS 184475-71-6

The compound 4-((3-chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (CAS 451494-91-0) is recognized as a distinct process-related impurity and synthetic intermediate in gefitinib manufacturing, separate from the O-desmorpholinopropyl gefitinib metabolite (CAS 184475-71-6) which carries the methoxy group at position 7 and the hydroxyl at position 6 . The 7-acetate ester derivative of this scaffold (CAS 788136-89-0) is explicitly catalogued as Gefitinib Impurity VIII, confirming the scaffold's regulatory relevance as an impurity marker [1]. The regioisomeric distinction means that CAS 451494-91-0 cannot be used interchangeably with CAS 184475-71-6 in HPLC impurity method validation, as the two compounds exhibit different retention times, UV spectra, and mass fragmentation patterns characteristic of their positional isomerism.

Pharmaceutical impurity profiling Gefitinib quality control HPLC reference standard

Synthetic Intermediate Distinction: The 6-Methoxy/7-Hydroxy Scaffold as a Branch Point for Divergent Gefitinib Conjugate Synthesis

The 6-methoxy/7-hydroxy substitution pattern of CAS 451494-91-0 provides a unique synthetic handle that is chemically distinct from the 7-methoxy/6-hydroxy regioisomer. Alkylphosphocholine-gefitinib conjugates built on this scaffold demonstrated antiproliferative activities that were superior or comparable to the clinical EGFR-TKIs erlotinib and miltefosine across lung, breast, liver, and skin cancer cell lines, while maintaining EGFR tyrosine kinase inhibitory activity [1]. The hydroxyl group at position 7 of the target scaffold (as opposed to position 6 in the comparator) offers differential reactivity for esterification and etherification, which directly influences linker attachment geometry and the resulting conjugate's bioactivity profile.

Medicinal chemistry Gefitinib conjugate synthesis Alkylphosphocholine conjugates

Optimal Procurement and Application Scenarios for 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (CAS 451494-91-0)


EGFR-TKI Structure-Activity Relationship (SAR) Studies Requiring a Moderately Potent 4-Anilinoquinazoline Scaffold Comparator

In kinase inhibitor SAR programs where the objective is to map the contribution of the methoxy/hydroxy regioisomerism to EGFR inhibitory potency, CAS 451494-91-0 (MPGF) should be procured alongside CAS 184475-71-6 (MPGH) as a matched regioisomeric pair. The 7.3-fold potency differential (IC₅₀ 2.59 μM vs. 0.35 μM on PC-9 cells) provides a calibration benchmark for interpreting how the position of the hydrogen-bond donor/acceptor group influences cellular anti-proliferative activity in the EGFR exon-19 deletion context [1]. This application is supported by the patent's explicit head-to-head MTT comparison data on PC-9 NSCLC cells.

Gefitinib ANDA Impurity Method Development and Validation Requiring Position-Specific Reference Standards

For generic gefitinib Abbreviated New Drug Application (ANDA) submissions, CAS 451494-91-0 serves as a process-specific impurity reference standard for HPLC method development, system suitability testing, and forced degradation studies. Its unique CAS registry and the existence of its 7-acetate ester (Gefitinib Impurity VIII, CAS 788136-89-0) confirm its regulatory identity as a distinct impurity from O-desmorpholinopropyl gefitinib (Impurity 12, CAS 184475-71-6) . Procurement of the correct regioisomer ensures accurate retention-time marking and prevents cross-contamination of impurity identity in ANDA regulatory submissions.

Synthesis of C7-Ester or C7-Ether Gefitinib Conjugates for Multitarget Anticancer Agent Development

Medicinal chemistry teams synthesizing alkylphosphocholine-gefitinib conjugates or analogous multitarget anticancer agents should specifically procure the 6-methoxy/7-hydroxy isomer (CAS 451494-91-0), as the C7-hydroxyl group provides the requisite reactive handle for esterification and etherification that has been empirically validated to yield conjugates with antiproliferative activity superior or comparable to erlotinib and miltefosine [2]. Using the 6-hydroxy regioisomer (CAS 184475-71-6) would produce a different conjugate geometry with unvalidated biological activity.

EGFR-Targeted Fluorescent Molecular Probe Development for Lung Cancer Diagnostic Imaging

Patents citing CAS 451494-91-0 describe its use as the EGFR-targeting reaction group in fluorescent molecular probe constructs designed for real-time molecular imaging of EGFR mutation status in lung cancer patients . In this application, the compound's specific 4-anilinoquinazoline core provides the EGFR kinase domain binding affinity necessary for targeting, while the C7-hydroxyl group serves as the attachment point for the fluorescent-labeling linker group. Procurement for probe development must specify this exact regioisomer to maintain the correct binding-group-to-linker geometry essential for successful EGFR targeting, tracing, and imaging.

Quote Request

Request a Quote for 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.